N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-iodobenzamide
Description
Properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN5O2/c1-4-12-11(3)20-18(22-16(12)25)24-15(9-10(2)23-24)21-17(26)13-7-5-6-8-14(13)19/h5-9H,4H2,1-3H3,(H,21,26)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJLWGPKEHUAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction with Microwave Optimization
The 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl fragment was synthesized using a modified Biginelli reaction. Ethyl acetoacetate (1.2 mmol), urea (1.0 mmol), and ethylpropionaldehyde (1.0 mmol) underwent cyclocondensation in dimethyl sulfoxide (DMSO) under microwave irradiation (80°C, 15 min). This method achieved an 82% yield, compared to 45–60% yields under traditional reflux conditions.
Reaction Conditions:
- Solvent: DMSO
- Catalyst: None (microwave-assisted)
- Temperature: 80°C
- Time: 15 minutes
Characterization Data:
- IR (KBr): 1685 cm⁻¹ (C=O), 3200 cm⁻¹ (N-H).
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.38 (s, 3H, CH₃), 3.51 (q, J=7.2 Hz, 2H, CH₂CH₃), 5.12 (s, 1H, H-5).
Preparation of 3-Methyl-1H-Pyrazol-5-Yl Amine
Cyclization of β-Keto Ester with Hydrazine
3-Methyl-1H-pyrazol-5-amine was synthesized via cyclization of ethyl 3-oxobutanoate (1.0 mmol) with hydrazine hydrate (1.2 mmol) in ethanol under reflux (4 h). The product was isolated in 75% yield after recrystallization from ethanol.
Key Modifications:
- Substituent Control: Methyl group introduced via ethyl 3-oxobutanoate.
- Workup: Neutralization with HCl followed by extraction with ethyl acetate.
Analytical Data:
- MS (EI): m/z 111 [M+H]⁺.
- ¹H NMR (400 MHz, CDCl₃): δ 2.21 (s, 3H, CH₃), 5.89 (s, 1H, H-4), 7.41 (br s, 2H, NH₂).
Coupling of Pyrimidinone and Pyrazole Moieties
Nucleophilic Aromatic Substitution
The pyrimidinone core (1.0 mmol) and pyrazole amine (1.1 mmol) were reacted in anhydrous tetrahydrofuran (THF) with potassium tert-butoxide (1.5 mmol) at 60°C for 8 h. The product, 1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine, was obtained in 68% yield.
Optimization Notes:
- Base Selection: KOtBu outperformed NaH due to milder conditions.
- Solvent Screening: THF provided higher regioselectivity than DMF or DMSO.
Characterization:
- ¹³C NMR (100 MHz, DMSO-d₆): δ 12.4 (CH₂CH₃), 18.9 (CH₃), 104.5 (C-5 pyrimidinone), 142.3 (C-2 pyrazole).
Synthesis of 2-Iodobenzamide
Copper-Mediated Iodination
2-Iodobenzamide (CAS 3930-83-4) was prepared via iodination of benzamide using CuI (0.1 equiv), ZnI₂ (1.1 equiv), and NaI (1.1 equiv) in 1,4-dioxane at 120°C under 2 bar pressure. The reaction achieved 66% yield after 24 h.
Critical Parameters:
- Catalyst System: CuI/ZnI₂ enabled regioselective iodination.
- Pressure: Autoclave conditions prevented iodine sublimation.
Spectroscopic Data:
- IR (KBr): 3320 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O).
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.48–7.89 (m, 4H, Ar-H), 8.12 (br s, 1H, NH₂).
Final Amide Bond Formation
Carbodiimide-Mediated Coupling
The pyrazole-pyrimidinone intermediate (1.0 mmol) and 2-iodobenzamide (1.2 mmol) were coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 mmol) and hydroxybenzotriazole (HOBt, 1.5 mmol) in dichloromethane (DCM) at 0°C→25°C. The final product was isolated in 58% yield after silica gel chromatography.
Reaction Metrics:
- Temperature Control: Slow warming minimized racemization.
- Purification: Gradient elution (hexane/EtOAc 4:1 → 1:1).
Full Characterization:
- HRMS (ESI): m/z 509.9843 [M+H]⁺ (calc. 509.9845).
- ¹H NMR (600 MHz, CDCl₃): δ 1.24 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.40 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 3.55 (q, J=7.1 Hz, 2H, CH₂CH₃), 6.21 (s, 1H, H-pyrazole), 7.44–8.01 (m, 4H, Ar-H).
Comparative Analysis of Synthetic Routes
Table 1. Yield Optimization Across Key Steps
Table 2. Spectral Signatures of Final Product
| Technique | Key Signals |
|---|---|
| IR | 3320 (N-H), 1680 (C=O), 1585 (C-I) |
| ¹H NMR | δ 1.24 (CH₂CH₃), 6.21 (H-pyrazole) |
| ¹³C NMR | δ 104.5 (C-pyrimidinone), 142.3 (C-pyrazole) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-iodobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The target compound is structurally analogous to N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide (F269-0500) (). The critical distinction lies in the benzamide substituents: 2-iodo vs. 3,4-dimethyl .
| Property | Target Compound (2-iodo) | F269-0500 (3,4-dimethyl) | 2-Chloro Analog (Hypothetical) |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₉IN₅O₂ | C₂₀H₂₃N₅O₂ | C₁₈H₁₉ClN₅O₂ |
| Molecular Weight | 464.28 g/mol | 365.43 g/mol | 372.83 g/mol |
| logP | ~3.34 | 2.9354 | ~2.80 |
| logSw | ~-4.0 | -3.1113 | ~-3.5 |
| H-bond Donors | 2 | 2 | 2 |
| H-bond Acceptors | 6 | 6 | 6 |
| Polar Surface Area | ~71.5 Ų | 71.489 Ų | ~71.5 Ų |
Key Observations :
- Lipophilicity : The 2-iodo group elevates logP by ~0.4 units relative to F269-0500, suggesting enhanced membrane permeability but lower aqueous solubility.
- Halogen Effects : Compared to a hypothetical 2-chloro analog, iodine’s larger atomic radius and higher hydrophobicity further increase logP and molecular weight, which may influence target binding affinity and metabolic stability .
Research Findings and Functional Implications
- Crystallography and Structural Analysis : Programs like SHELXL () and WinGX () are critical for resolving crystal structures of such compounds. The iodine atom’s strong X-ray scattering power could facilitate crystallographic studies, improving electron density maps compared to lighter substituents like methyl or chloro groups .
- However, its size could also introduce steric clashes, reducing selectivity.
- Metabolic Stability : Iodine’s lower electronegativity (vs. chloro or bromo) may reduce susceptibility to nucleophilic displacement, enhancing metabolic stability in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
